
Intrinsic factor
Übersicht
Beschreibung
Intrinsic factor is a glycoprotein produced by the parietal cells of the stomach. It is essential for the absorption of vitamin B12 (cobalamin) in the small intestine. This compound binds to vitamin B12, forming a complex that is absorbed by the epithelial cells of the ileum. The absence or deficiency of this compound can lead to pernicious anemia, a condition characterized by the inability to absorb vitamin B12 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Intrinsic factor is typically not synthesized chemically due to its complex structure. Instead, it is extracted from biological sources. For research purposes, recombinant DNA technology is often employed to produce this compound in laboratory settings. This involves inserting the gene encoding this compound into a suitable expression system, such as bacteria or yeast, which then produce the protein.
Industrial Production Methods: Industrial production of this compound involves the extraction from the gastric mucosa of animals, such as pigs. The pylorus part of the gastric mucous membrane is used, and only sections with a high content of this compound are selected. The extracted protein is then purified through various chromatographic techniques .
Analyse Chemischer Reaktionen
Binding to Vitamin B₁₂
IF forms a non-covalent complex with vitamin B₁₂, which is pH-dependent and essential for B₁₂ absorption. Structural studies reveal:
-
Domain Interaction : IF binds B₁₂ at the interface of its α- and β-domains in a base-on conformation , where the cobalt ion in B₁₂ remains coordinated to the dimethylbenzimidazole (DMB) group .
-
Key Residues : Nine residues directly interact with B₁₂, including Tyr-115 , Asp-153 , Gln-252 , and Leu-377 (conserved in transcobalamin, TC), alongside His-73 , Asp-204 , Val-352 , Phe-370 , and Ser-347 .
Residue | Interaction Type | Role in B₁₂ Binding |
---|---|---|
Tyr-115 | Hydrogen bonding | Stabilizes corrin ring |
Asp-153 | Ionic interaction | Coordinates cobalt environment |
Leu-377 | Hydrophobic interaction | Anchors B₁₂ in binding pocket |
His-73 | Hydrogen bonding | Positions DMB moiety |
pH Sensitivity : Binding occurs optimally at pH > 5 , as the acidic stomach environment destabilizes IF-B₁₂ interactions, necessitating haptocorrin (another glycoprotein) for B₁₂ protection .
Protease Resistance and Cleavage
IF exhibits selective resistance to proteases:
-
Luminal Proteases : Resistant to degradation in the stomach and small intestine due to glycosylation patterns .
-
Intracellular Proteases : Susceptible to cathepsin L in ileal epithelial cells, which cleaves IF into α- and β-domains post-receptor binding .
Protease | Cleavage Site | Functional Consequence |
---|---|---|
Cathepsin L | Between α- and β-domains | Releases B₁₂ for cellular uptake |
Plant proteases | Unstructured regions | Degrades recombinant IF |
Structural Stability : The α-domain retains B₁₂-binding capacity even after cleavage, while the β-domain mediates receptor binding .
Receptor-Mediated Endocytosis
The IF-B₁₂ complex binds to the cubam receptor (cubilin + amnionless) in the ileum:
-
Cubilin Interaction : The β-domain of IF binds to cubilin via electrostatic interactions, with Arg-228 and Lys-245 critical for recognition .
-
pH-Dependent Release : Endosomal acidification (pH ~5.5) triggers conformational changes, releasing B₁₂ for transport into circulation .
Antibody Interactions
Autoantibodies against IF are diagnostic for pernicious anemia:
-
Type 1 Antibodies : Block B₁₂ binding to IF by targeting the α-domain .
-
Type 2 Antibodies : Prevent IF-B₁₂ complex attachment to cubam receptors .
Antibody Type | Target Epitope | Clinical Impact |
---|---|---|
Type 1 (Blocking) | α-domain (residues 50-70) | Inhibits B₁₂ binding |
Type 2 (Binding) | β-domain (residues 350-400) | Blocks receptor interaction |
Diagnostic Thresholds :
Experimental Insights
Early studies investigated IF-B₁₂ stability under varying conditions:
-
pH Stability : Incubation of IF with B₁₂ at pH 2–7 showed no structural degradation of B₁₂, confirming non-covalent binding .
-
Thermodynamic Analysis : Binding affinity (Kd) for IF-B₁₂ is ~10⁻¹⁰ M, driven by enthalpy changes from hydrogen bonding and hydrophobic effects .
Comparative Analysis with Transcobalamin (TC)
While IF and TC both transport B₁₂, their binding mechanisms differ:
Feature | This compound (IF) | Transcobalamin (TC) |
---|---|---|
Cobalt Ligand | Unoccupied (base-on) | His-175 (base-off) |
Key Residues | Tyr-115, Asp-153, His-73 | Gln-68, Asn-227, Leu-368 |
Receptor Target | Cubam (ileum) | TC receptor (systemic cells) |
Biotechnological Implications
Recombinant IF production in yeast or plants faces challenges:
Wissenschaftliche Forschungsanwendungen
Intrinsic factor has several important applications in scientific research:
Biology and Medicine: It is crucial for studying vitamin B12 absorption and related disorders, such as pernicious anemia. Research on this compound helps in understanding the mechanisms of vitamin B12 deficiency and developing treatments.
Chemistry: this compound is used in biochemical assays to measure vitamin B12 levels in biological samples.
Industry: It is included in diagnostic kits for detecting vitamin B12 deficiency and in supplements for individuals with absorption issues
Wirkmechanismus
Intrinsic factor binds to vitamin B12 in the stomach, forming a complex that protects the vitamin from degradation. This complex travels to the small intestine, where it binds to specific receptors on the epithelial cells of the ileum. The complex is then internalized, and vitamin B12 is released inside the cells. The vitamin subsequently binds to another protein, transcobalamin II, which transports it to the liver and other tissues .
Vergleich Mit ähnlichen Verbindungen
Haptocorrin: Another glycoprotein that binds vitamin B12 in the saliva, protecting it from stomach acid.
Transcobalamin II: A protein that binds vitamin B12 in the bloodstream and facilitates its transport to tissues.
Uniqueness of Intrinsic Factor: this compound is unique in its ability to facilitate the absorption of vitamin B12 in the small intestine. Unlike haptocorrin and transcobalamin II, which are involved in the transport and protection of vitamin B12, this compound is essential for the initial absorption process. Its deficiency leads directly to pernicious anemia, highlighting its critical role in vitamin B12 metabolism .
Biologische Aktivität
Intrinsic factor (IF) is a glycoprotein produced by the parietal cells of the stomach, essential for the absorption of vitamin B12 (cobalamin) in the intestine. Its biological activity is critical for maintaining adequate levels of vitamin B12, which is vital for various physiological processes, including erythropoiesis and neurological function. This article reviews the biological activity of this compound, highlighting its mechanisms, pathological implications, and research findings.
Vitamin B12 Absorption Pathway
The absorption of vitamin B12 involves several steps:
- Release from Food : In the stomach, vitamin B12 is released from dietary proteins through the action of gastric acid and pepsin.
- Binding to R Proteins : Released vitamin B12 binds to R proteins (haptocorrins) secreted by salivary glands and gastric mucosa.
- Complex Formation with this compound : In the small intestine, R proteins are degraded, allowing vitamin B12 to bind with this compound.
- Receptor-Mediated Absorption : The this compound-vitamin B12 complex is then absorbed in the ileum via specific receptors (cubam receptor) through endocytosis.
This pathway ensures that only a limited amount (approximately 3 µg per meal) of vitamin B12 can be absorbed actively, with any excess being absorbed passively .
Clinical Significance
Vitamin B12 Deficiency
this compound is crucial for preventing vitamin B12 deficiency, which can lead to conditions such as pernicious anemia and neurological disorders. Pernicious anemia occurs when autoantibodies target this compound or parietal cells, leading to decreased production and subsequent malabsorption of vitamin B12 .
Case Studies
- Cystic Fibrosis Patients : A study demonstrated that this compound purified from cystic fibrosis patients retained its biological activity despite altered carbohydrate composition. This indicates that malabsorption issues in these patients are not solely due to this compound dysfunction but may involve other mechanisms .
- Elderly Population : Research indicates that a significant portion of older adults exhibit low vitamin B12 status, correlating with neurological impairment. The role of this compound in this demographic highlights its importance in maintaining cognitive function .
This compound has been characterized as having a molecular weight of approximately 57,000 Da. Its carbohydrate content differs slightly from normal human this compound, with variations in fucose and sialic acid ratios observed in pathological conditions like cystic fibrosis .
Table 1: Comparison of this compound Characteristics
Characteristic | Normal this compound | Cystic Fibrosis this compound |
---|---|---|
Molecular Weight | ~57 kDa | ~57 kDa |
Fucose/Sialic Acid Ratio | 6.1/1.6 | Higher fucose/sialic acid ratio |
N-acetylgalactosamine Content | Normal | Decreased |
Eigenschaften
IUPAC Name |
cobalt(2+);cobalt-60(3+);dichlorocobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(2R,3R,5Z,7S,10Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate;[(2R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;dicyanide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H90N13O14P.C62H88N13O14P.2CN.2ClH.3Co/c2*1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;2*1-2;;;;;/h20-21,23,28,31,34-37,41,52-53,56-57,71,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);20-21,23,28,31,34-37,41,52-53,57,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);;;2*1H;;;/q;;2*-1;;;+3;2*+2/p-3/b38-23-,50-32-,55-33-;42-23-,54-32-,55-33-;;;;;;;/t31-,34+,35+,36+,37-,41+,52+,53+,56?,57-,59+,60-,61-,62-;31?,34?,35?,36?,37?,41-,52?,53?,57+,59?,60?,61?,62?;;;;;;;/m01......./s1/i;;;;;;1+1;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHYEMLVIZVDIW-ACDNXVHASA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)N7)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5=NC4=C(C6=NC(=CC7=NC(=C(C8=NC5(C(C8CCC(=O)N)(C)CC(=O)N)C)C)C(C7CCC(=O)N)(C)CC(=O)N)C(C6CCC(=O)N)(C)C)C)CC(=O)N)C)O.[C-]#N.[C-]#N.Cl[Co]Cl.[Co+2].[Co+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O[C@@H](C)CNC(=O)CC[C@@]4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](/C(=C/C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/N7)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3C(C([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5=N/C4=C(\C6=N/C(=C\C7=N/C(=C(\C8=NC5(C(C8CCC(=O)N)(C)CC(=O)N)C)/C)/C(C7CCC(=O)N)(C)CC(=O)N)/C(C6CCC(=O)N)(C)C)/C)CC(=O)N)C)O.[C-]#N.[C-]#N.Cl[Co]Cl.[Co+2].[60Co+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C126H177Cl2Co3N28O28P2+2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2842.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9008-12-2 | |
Record name | Intrinsic factors | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.725 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.